Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a boronic ester derivative featuring a benzamide functional group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane moiety, which enhances handling and storage compared to free boronic acids. The aromatic benzamide group provides additional versatility for further functionalization in pharmaceutical and materials science applications. Its crystalline structure ensures high purity, making it suitable for precise synthetic transformations. The product is particularly valuable in medicinal chemistry for constructing biaryl scaffolds, offering reliable reactivity under mild conditions. Its stability and compatibility with diverse reaction conditions make it a preferred intermediate in complex organic syntheses.
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure
935660-75-6 structure
Product Name:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
CAS No:935660-75-6
MF:C19H22BNO3
MW:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
Update Time:2025-10-22

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
    • AX8163853
    • Y6586
    • N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
    • SCHEMBL257797
    • C77216
    • 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
    • MFCD14706697
    • CS-0153856
    • DA-40378
    • DS-12803
    • DTXSID50583111
    • C19H22BNO3
    • 935660-75-6
    • AKOS015919115
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
    • MDL: MFCD14706697
    • Inchi: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
    • InChI Key: BRERQYZGASSZJR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Computed Properties

  • Exact Mass: 323.1692737g/mol
  • Monoisotopic Mass: 323.1692737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Density: 1.13

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Pricemore >>

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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor
Dai, Yujia; Hartandi, Kresna; Ji, Zhiqin; Ahmed, Asma A.; Albert, Daniel H.; et al, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Reference
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  0 °C; overnight, rt
Reference
Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3
Deng, Lin; Mo, Jianshan; Zhang, Yi; Peng, Keren; Li, Huaxuan; et al, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 15 h, rt
Reference
Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  3 h, 65 °C
Reference
Electrochemical Radical Borylation of Aryl Iodides
Hong, Junting; Liu, Qianyi; Li, Feng; Bai, Guangcan; Liu, Guoquan; et al, Chinese Journal of Chemistry, 2019, 37(4), 347-351

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ;  50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
Reference
A process for the preparation of niraparib
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  18 h, 90 °C
Reference
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles
Lavoie, Christopher M.; MacQueen, Preston M.; Stradiotto, Mark, Chemistry - A European Journal, 2016, 22(52), 18752-18755

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
Reference
Preparation of arylboronates as inhibitors of fatty acid amide hydrolase
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  16 h, rt
Reference
Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties
Yu, Zhanqian; Uthe, Brian; Gelfand, Rachel; Pelton, Matthew; Ptaszek, Marcin, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Reference
Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation
O'Broin, Calvin Q.; Guiry, Patrick J., Organic Letters, 2020, 22(3), 879-883

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2.5 h, rt
Reference
para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis
Okumura, Shogo; Tang, Shuwei; Saito, Teruhiko; Semba, Kazuhiko; Sakaki, Shigeyoshi; et al, Journal of the American Chemical Society, 2016, 138(44), 14699-14704

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Order Number:A11020
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:33
Price ($):414.0/747.0
Email:sales@amadischem.com

Additional information on N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Professional Introduction to N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS No. 935660-75-6)

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 935660-75-6, is characterized by its intricate molecular structure, which includes a benzamide moiety linked to a phenyl ring substituted with a boron-containing group. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound particularly interesting for its potential applications in cross-coupling reactions and medicinal chemistry.

The benzamide functional group is well-known for its role in various pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. In particular, benzamides have been widely studied for their anti-inflammatory, analgesic, and anticancer properties. The introduction of the boron-containing group in N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide enhances its utility in synthetic chemistry, enabling it to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are pivotal in the construction of complex organic molecules and have been extensively employed in the synthesis of novel drug candidates.

Recent advancements in the field of medicinal chemistry have highlighted the importance of boron-containing compounds in drug development. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly valuable because it provides a stable and reactive handle for further chemical modifications. This reactivity has been exploited in the design of targeted therapeutics that can selectively interact with specific biological pathways. For instance, studies have demonstrated that boronate esters derived from this compound can exhibit potent inhibitory effects on enzymes involved in cancer progression.

The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronate group necessitates careful handling to ensure high yields and purity. Modern synthetic techniques, including flow chemistry and automated purification systems, have greatly improved the efficiency of these processes. These advancements not only enhance the scalability of production but also minimize waste generation.

In addition to its synthetic utility, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide has shown promise in preclinical studies as a lead compound for drug discovery. Researchers have explored its potential as an inhibitor of kinases and other enzymes implicated in various diseases. The phenyl ring substituent is particularly noteworthy as it can be modified to optimize binding affinity and selectivity. By leveraging computational methods such as molecular docking and structure-based drug design (SBDD), scientists can predict how different structural variations will interact with biological targets.

The integration of computational chemistry with experimental approaches has revolutionized the way new drugs are discovered and developed. N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)phenyl]benzamide serves as a prime example of how theoretical calculations can guide synthetic efforts and accelerate the identification of promising candidates. For instance,molecular dynamics simulations have been used to study the conformational flexibility of this compound,which provides insights into its binding mode and potential side effects。

The pharmaceutical industry continues to invest heavily in research aimed at developing novel therapeutic agents based on boron-containing compounds。The versatility of N-[ ] makes it an attractive scaffold for designing molecules with tailored biological activities。Future studies may explore its use in combination therapies,where it could be paired with other drugs to enhance efficacy or reduce resistance。The growing body of evidence supporting the therapeutic potential of this class of compounds underscores their importance as next-generation drug candidates。

As our understanding of complex biological systems evolves,so too does our ability to design molecules that can modulate these systems effectively。N-[ ] represents just one example of how innovative chemical approaches can lead to breakthroughs in medicine。By continuing to explore its properties and applications,scientists hope to unlock new possibilities for treating a wide range of diseases。

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Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
A11020
Purity:99%/99%
Quantity:5g/10g
Price ($):414.0/747.0
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